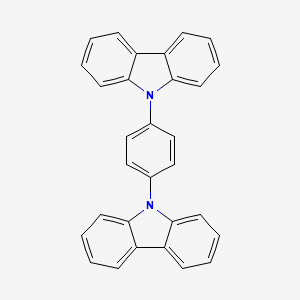

1,4-Di(9H-carbazol-9-yl)benzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-(4-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMQTZDVSUPPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Carbazole Based Organic Semiconductors in Modern Materials Science

Carbazole (B46965) and its derivatives are cornerstones of modern materials science, particularly in the realm of organic electronics. mdpi.com Their widespread use stems from a combination of favorable attributes including relatively low cost, robust chemical and thermal stability, and excellent hole-transporting properties. mdpi.com The carbazole moiety, a tricyclic structure with two benzene (B151609) rings fused to a central pyrrole (B145914) ring, provides an electron-rich system that facilitates charge movement. mdpi.comcitedrive.com This inherent p-type semiconducting nature makes carbazole-based materials highly suitable for a variety of applications. mdpi.com

The versatility of carbazoles is further enhanced by the ease with which their molecular structure can be modified. mdpi.com Functionalization at various positions on the carbazole core allows for the fine-tuning of their electronic and optical properties to meet the specific demands of different devices. mdpi.commdpi.com This has led to their extensive use as building blocks in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.comresearchgate.net In the context of OLEDs, carbazole derivatives are employed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, contributing to high-efficiency light emission. mdpi.comrsc.org Furthermore, their application extends to organic photovoltaic cells and even biosensors, where their electrochemical properties are leveraged.

Contextualizing 1,4 Di 9h Carbazol 9 Yl Benzene Within π Conjugated Systems for Optoelectronic Applications

1,4-Di(9H-carbazol-9-yl)benzene is a prime example of a π-conjugated system designed for high-performance optoelectronic applications. Its structure, featuring a central benzene (B151609) ring connected to two carbazole (B46965) units, creates an extended network of alternating single and double bonds, which is the hallmark of π-conjugation. smolecule.com This extended conjugation is crucial for the electronic properties of the molecule, enabling the delocalization of electrons across the structure and facilitating efficient charge transport. smolecule.com

The specific arrangement of the carbazole units linked to the benzene core in this compound leads to distinct photophysical characteristics. The molecule exhibits strong absorption bands, primarily associated with the carbazole core structures. These are complemented by lower intensity bands corresponding to π→π* transitions within the chromophore system. This compound's high thermal stability and favorable optoelectronic properties make it a valuable component in various devices. smolecule.com It is particularly noted for its role as a hole transport material in OLEDs, a testament to its excellent charge carrier mobility. smolecule.com The molecule's high triplet energy and deep highest occupied molecular orbital (HOMO) level are key to its effectiveness in facilitating efficient energy transfer within these devices.

The versatility of this benzene-linked carbazole derivative is further demonstrated by its use in electrochromic devices. When electropolymerized, it forms polymers that exhibit significant changes in transmittance, a property essential for applications such as smart windows. smolecule.com This adaptability underscores the importance of designing specific π-conjugated systems like this compound to achieve desired functionalities in optoelectronic devices.

Historical Development and Current Research Trends of Benzene Linked Carbazole Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Molecular Construction

Palladium-catalyzed reactions are a cornerstone in the synthesis of carbazole-based materials, offering efficient and versatile routes for forming the necessary carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These strategies are favored for their tolerance of a wide range of functional groups and their ability to construct complex aromatic systems.

Suzuki-Miyaura Coupling Reactions in Carbazole Synthesis

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed method for creating C-C bonds. In the context of carbazole synthesis, it is often employed to couple a carbazole derivative with a boronic acid or ester. This reaction is particularly useful for synthesizing aryl-substituted carbazoles. For instance, the coupling of 6-bromo-1,4-dimethyl-9H-carbazole with arylboronic acids can produce 6-aryl-1,4-dimethyl-9H-carbazoles. mdpi.comresearchgate.netnih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate, in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comresearchgate.netnih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the substituents on the carbazole ring. The presence of electron-withdrawing groups can facilitate the reaction. mdpi.com The development of new ligands and catalysts continues to expand the scope of this reaction, allowing for the coupling of a wide variety of substrates under mild conditions. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling for Carbazole Synthesis

| Reactants | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-1,4-dimethyl-9H-carbazole, Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 6-aryl-1,4-dimethyl-9H-carbazoles | Good | mdpi.comresearchgate.net |

| N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid, (Hetero)aryl halides | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | N-Boc-6-(hetero)aryl-1,4-dimethyl-9H-carbazoles | Good | mdpi.comnih.gov |

| ortho-bromoanilines, Boronic esters | CataXCium A Pd G3 | - | - | ortho-substituted anilines | Good to Excellent | nih.gov |

| N-aryl-bromoaryl compounds, Arylboronic acids | Pd₂(dba)₃ / Chiral Ligand | K₃PO₄ | THF | Axially chiral biaryl compounds | Up to 99% | beilstein-journals.org |

Direct Arylation Approaches for C-C Bond Formation

Direct arylation is an increasingly popular method for C-C bond formation that involves the activation of a C-H bond, thus avoiding the need for pre-functionalized starting materials like organoborons or organotins. acs.org This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. acs.org In carbazole synthesis, palladium-catalyzed direct arylation can be used to form the biaryl linkage necessary for the carbazole core. acs.org For example, a one-pot synthesis of carbazoles can be achieved through a palladium-catalyzed N-arylation followed by an oxidative biaryl coupling. acs.org Mechanistic studies, including kinetic isotope effect experiments, have been conducted to understand the substituent effects on this oxidative coupling. acs.org

Electropolymerization Techniques for Film Fabrication and Polymer Integration

Electropolymerization is a versatile technique used to fabricate thin films of conductive polymers directly onto an electrode surface. mdpi.commdpi.com For this compound and its derivatives, this method is particularly valuable for creating electrochromic and optoelectronic devices. mdpi.commdpi.comnih.gov The monomer, a derivative of this compound, is dissolved in an electrolyte solution and subjected to an applied potential. mdpi.commdpi.com This process causes the monomers to oxidize and polymerize on the surface of the working electrode, typically indium tin oxide (ITO) coated glass or flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.commdpi.comnih.gov

The properties of the resulting polymer film, such as its color, transmittance, and redox stability, can be tuned by copolymerizing the carbazole monomer with other electroactive species like bithiophene or 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives. mdpi.commdpi.comnih.gov For instance, copolymers of 1,4-bis((9H-carbazol-9-yl)methyl)benzene and bithiophene have shown high transmittance variations and satisfactory coloration efficiencies, making them suitable for high-contrast electrochromic devices. mdpi.comnih.gov

Table 2: Electropolymerization of Carbazole-Based Monomers

| Monomer(s) | Substrate | Key Findings | Reference |

|---|---|---|---|

| 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB) | ITO glass | Film displayed four color variations; formed radical cations and dications. | mdpi.comnih.gov |

| bCmB and bithiophene (bTP) | ITO glass | High transmittance variation (39.56%) and coloration efficiency (160.5 cm²∙C⁻¹). | mdpi.comnih.gov |

| 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) and EDOT derivatives | ITO-PET | Copolymers showed large transmittance changes in the visible light region. | mdpi.com |

| 1,3,5-Tris(N-carbazolyl)benzene (tnCz) and 2,2'-bithiophene (B32781) (bTp) | ITO electrode | Copolymer film showed four colors and high optical contrast (48%). | nih.gov |

Mechanistic Investigations of Synthetic Routes and Reaction Efficiency

Understanding the reaction mechanisms behind the synthesis of this compound is crucial for optimizing reaction conditions and improving efficiency. For palladium-catalyzed reactions, the catalytic cycle typically involves oxidative addition, transmetalation (in the case of Suzuki coupling) or C-H activation (in direct arylation), and reductive elimination. acs.orgdntb.gov.ua

Computational studies, such as Density Functional Theory (DFT), have also been employed to investigate the mechanism of palladium(II)-catalyzed reactions between carbazole and other molecules, providing insights into the energetics of different reaction pathways. dntb.gov.ua

Purification Protocols and Strategies for High-Purity Material Acquisition

The purity of this compound is paramount for its use in high-performance electronic devices, as impurities can act as charge traps and degrade device performance. Therefore, rigorous purification protocols are essential.

Commonly employed purification techniques include:

Column Chromatography: This is a standard method for separating the desired product from byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase is often used with a solvent system such as a mixture of dichloromethane (B109758) and n-hexane or hexane (B92381) and ethyl acetate. mdpi.comrsc.org

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Sublimation: Temperature-gradient sublimation is a highly effective method for purifying organic materials for electronic applications. The compound is heated under high vacuum, and the vaporized material is condensed on a cooler surface, leaving non-volatile impurities behind. This process can be repeated multiple times to achieve very high purity (e.g., >99%).

For instance, a one-step synthesis of a related compound, 4,4'-bis(9H-carbazol-9-yl)biphenyl, involves purification by column chromatography after extraction. patsnap.com Similarly, the synthesis of 1,4-bis((9H-carbazol-9-yl)methyl)benzene involves extraction followed by column chromatography for purification. mdpi.com

Electronic Structure, Excited State Dynamics, and Photophysical Processes

The arrangement of the carbazole and benzene units in this compound dictates its electronic behavior. The electron-rich carbazole moieties act as donors, influencing the distribution of electrons across the molecule and its response to light.

Frontier Molecular Orbital (FMO) Analysis and Electron Delocalization

Computational chemistry provides powerful tools to understand the electronic landscape of molecules like this compound.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the ground and excited state properties of organic electronic materials. rsc.org For carbazole-based systems, the B3LYP/6-31G(d) level of theory is a prevalent computational approach for optimizing geometries and visualizing frontier molecular orbitals. rsc.org These calculations are crucial for predicting key parameters like the separation of frontier molecular orbitals and the singlet-triplet energy gap (ΔE_ST), which are vital for understanding phenomena like Thermally Activated Delayed Fluorescence (TADF). rsc.org

Theoretical studies on derivatives of this compound have utilized DFT to analyze their structural and electronic properties. nih.govmdpi.comresearchgate.net For instance, calculations on related structures have determined optimized geometries and provided insights into the electronic transitions. mdpi.commdpi.com These computational methods allow for the prediction of properties that are often challenging to measure experimentally.

The structure of this compound, with its two carbazole units linked to a central benzene ring, facilitates significant π-conjugation, which is key to its electronic properties. smolecule.com The highest occupied molecular orbital (HOMO) is typically delocalized across both the carbazole and benzene moieties, indicating a widespread distribution of electron density in the ground state. smolecule.com This delocalization is a direct consequence of the interconnected π-electron systems of the aromatic rings. researchgate.net

The degree of π-conjugation influences the energy levels of the frontier orbitals and, consequently, the material's absorption and emission characteristics. researchgate.net The specific positioning of the carbazole groups on the benzene ring significantly impacts these properties.

Characterization of Singlet and Triplet Excited States

Upon absorption of light, molecules are promoted to excited electronic states. In organic molecules, these are typically singlet (spins paired) or triplet (spins unpaired) states. The dynamics between these states are critical for applications in OLEDs.

Intersystem crossing (ISC) is the process by which a molecule transitions from a singlet excited state to a triplet excited state, or vice versa (reverse intersystem crossing, RISC). The efficiency of ISC is often low in purely organic molecules without heavy atoms. nih.govacs.org However, structural modifications, such as creating a twisted π-conjugation framework, can enhance ISC. nih.govacs.orgsci-hub.se

In some carbazole-based systems, ISC can be facilitated by a process known as spin-orbit charge transfer intersystem crossing (SOCT-ISC). rsc.org Theoretical calculations have shown that for certain twisted perylenebisimide-carbazole derivatives, the spin-orbit coupling matrix elements for the S₁–T₁ and S₁–T₂ transitions are significantly increased, leading to more efficient ISC. nih.govacs.org In some cases, the decay from the first singlet excited state (S₁) proceeds via ISC to a higher triplet state (T₂). chemrxiv.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate light, significantly enhancing the efficiency of OLEDs. nih.govfrontiersin.org This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.govfrontiersin.org With a small ΔE_ST, triplet excitons can be converted back to singlet excitons through reverse intersystem crossing (RISC), a process that is activated by thermal energy. nih.govfrontiersin.org

Carbazole derivatives are widely used as donor units in TADF emitters. nih.govfrontiersin.orgrsc.org The design of these molecules often involves creating a spatial separation between the HOMO, typically located on the carbazole donor, and the LUMO, located on an acceptor unit. nih.gov This separation helps to minimize the ΔE_ST. rsc.org Introducing steric hindrance between the donor and acceptor moieties can further reduce the ΔE_ST and improve TADF efficiency. rsc.org

Energy Transfer and Charge Transfer Dynamics within Molecular Systems and Films

In the solid state, such as in thin films used in OLEDs, the interactions between molecules become crucial. Energy and charge can move between adjacent molecules, processes that are fundamental to device operation.

In carbazole-based donor-acceptor systems, photoexcitation can lead to intramolecular charge transfer (ICT), where an electron moves from the donor (carbazole) to the acceptor moiety. nih.govacs.org This process can be extremely fast, occurring on the picosecond timescale. nih.govacs.org The resulting charge-separated state can then play a role in subsequent photophysical processes, including intersystem crossing. nih.gov

The efficiency of charge transport is also a key property. Due to the electron-donating nature of the carbazole units, this compound and its derivatives are generally considered good hole-transporting materials. smolecule.com This property is essential for balancing the flow of charges within an OLED to achieve efficient light emission.

Intermolecular Interactions and Aggregation Effects (e.g., H-aggregation)

The aggregation of π-conjugated molecules, such as this compound, can lead to the formation of distinct types of molecular aggregates, primarily classified as H-aggregates and J-aggregates, based on the relative orientation of the transition dipole moments of the constituent monomers. In H-aggregates, the transition dipoles are aligned in a parallel, face-to-face arrangement, leading to a blue-shift in the absorption spectrum compared to the monomer. Conversely, J-aggregates exhibit a head-to-tail alignment of transition dipoles, resulting in a red-shifted absorption band.

Research on carbazole-based materials has shown that the type of aggregate formed is highly sensitive to the specific molecular arrangement in the crystal lattice. For instance, studies on diketopyrrolopyrrole (DPP) derivatives end-capped with carbazole units have demonstrated the presence of both H- and J-aggregates in thin films. researchgate.net The formation of one type over the other is dictated by the precise intermolecular geometry. This sensitivity suggests that the aggregation behavior of this compound would similarly be dependent on factors such as the method of film preparation and the resulting crystalline polymorphism. The steric hindrance provided by the bulky carbazole substituents can also play a crucial role in modulating these aggregation effects by preventing overly close packing that might otherwise lead to luminescence quenching.

The study of aggregation is critical as it directly impacts the material's performance in optoelectronic devices. Aggregation can alter absorption and emission energies, charge carrier mobility, and the efficiency of energy transfer processes. While specific evidence of H-aggregation in pristine this compound films requires further detailed spectroscopic investigation, the fundamental structure of the molecule, with its extensive π-systems, makes it a candidate for such excitonic coupling phenomena.

Intramolecular Charge Transfer in Donor-Acceptor Architectures

This compound and its constituent carbazole units are frequently employed as potent electron-donating moieties in the design of molecules with donor-acceptor (D-A) architectures. In these systems, the electron-rich carbazole group is covalently linked to an electron-accepting (acceptor) unit, often via a π-conjugated or non-conjugated bridge. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acceptor. This light-induced redistribution of electron density is known as intramolecular charge transfer (ICT).

The efficiency and energy of the ICT process are governed by several factors, including the electron-donating and -accepting strengths of the D and A units, the nature of the linker connecting them, and the surrounding environment (e.g., solvent polarity). For example, in luminophores composed of a carbazole donor and an ortho-carborane acceptor, the ICT character of the emission is well-established. nih.gov The electronic environment of the carbazole donor can be fine-tuned to modulate the radiative decay process from the ICT state. nih.gov

The architecture of the D-A system, particularly the spatial arrangement and the electronic coupling between the donor and acceptor, is paramount. In some designs, the charge transfer occurs primarily through the covalent bonds of the linker ("through-bond" charge transfer). In others, where the donor and acceptor are held in close proximity by a rigid molecular framework, charge transfer can occur "through-space".

A notable example of a D-A system utilizing carbazole donors is 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), an efficient metal-free photocatalyst. enamine.net In this molecule, four carbazole donor units are attached to a central dicyanobenzene acceptor core. This structure facilitates highly efficient ICT, which is fundamental to its application in photoredox catalysis. enamine.net

The photophysical properties of polymers incorporating carbazole-based D-A structures have also been extensively studied. For instance, copolymers of 1,4-bis((9H-carbazol-9-yl)methyl)benzene and various electron-accepting units are used in electrochromic devices. mdpi.com The energy levels of the HOMO and LUMO, and consequently the color of the material, can be systematically tuned by varying the acceptor component, demonstrating the versatility of the D-A approach. mdpi.com

Below is a data table summarizing the photophysical properties of selected carbazole-based donor-acceptor compounds, illustrating the impact of the molecular structure on their ICT characteristics.

Interactive Data Table: Photophysical Properties of Carbazole-Based Donor-Acceptor Compounds

| Compound Name | Donor Moiety | Acceptor Moiety | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φ) | Reference |

| 1F | Fluoro-substituted 9-phenyl-9H-carbazole | o-Carborane (B102288) | ~329 | ~540 (film) | 0.17 (film) | nih.gov |

| 2P | 9-phenyl-9H-carbazole | o-Carborane | ~329 | ~540 (film) | 0.23 (film) | nih.gov |

| 3M | Methyl-substituted 9-phenyl-9H-carbazole | o-Carborane | ~329 | ~543 (film) | 0.28 (film) | nih.gov |

| 4T | tert-Butyl-substituted 9-phenyl-9H-carbazole | o-Carborane | ~329 | ~545 (film) | 0.31 (film) | nih.gov |

| P(bCmB-co-bTP) | 1,4-bis((9H-carbazol-9-yl)methyl)benzene | Bithiophene | Not Specified | Not Specified | Not Specified | mdpi.com |

| 4CzIPN | Carbazole | Isophthalonitrile | Not Specified | Not Specified | Not Specified | enamine.net |

Charge Transport Phenomena and Carrier Dynamics

Hole Transport Characteristics and Mobility in Thin Films

1,4-Di(9H-carbazol-9-yl)benzene is predominantly known as a hole-transporting material (HTM). This characteristic stems from the electron-donating nature of its carbazole (B46965) units, which provide stable pathways for the movement of positive charge carriers (holes). smolecule.commdpi.com The molecule's rigid, symmetric structure contributes to its high thermal stability and good film-forming properties, which are crucial for device applications. psu.edursc.org

The hole mobility (µh) in thin films of carbazole-based materials is a critical parameter for evaluating their performance in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. bohrium.com For the related and structurally similar compound 4,4′-Bis(carbazol-9-yl)biphenyl (CBP), the hole mobility has been reported to be approximately 2.0 x 10⁻³ cm²/V·s. sigmaaldrich.com In films of CBP doped with the phosphorescent emitter tris(2-phenylpyridine) iridium (Ir(ppy)3), the hole mobility varies with dopant concentration. For instance, in a film doped with 10% Ir(ppy)3, hole mobilities were measured in the range of 2 × 10⁻⁸ to 3 × 10⁻⁷ cm²/Vs. researchgate.net The increase in mobility with higher doping is attributed to charge carriers hopping between dopant molecules. researchgate.net

The hole transport properties can be significantly enhanced by modifying the molecular structure. Introducing diphenylamine (B1679370) groups to the 1,4-bis(carbazolyl)benzene core, for example, has been shown to improve both hole injection and transport capabilities. psu.edursc.org The charge transport mechanism in these materials is often described as a hopping process, where charges move between adjacent molecules. The efficiency of this process is influenced by factors such as the distance between molecules and the energetic disorder within the film. researchgate.netaps.org

Table 1: Hole Mobility in Thin Films of Related Carbazole Compounds

| Material | Doping Condition | Mobility (cm²/V·s) | Measurement Technique | Reference |

| 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) | Undoped | ~2.0 x 10⁻³ | Not Specified | sigmaaldrich.com |

| CBP | 1% Ir(ppy)3 | 5 x 10⁻¹⁰ - 3 x 10⁻⁷ | Time-of-Flight (TOF) | researchgate.net |

| CBP | 10% Ir(ppy)3 | 2 x 10⁻⁸ - 3 x 10⁻⁷ | Time-of-Flight (TOF) | researchgate.net |

Electron Transport Behavior and Ambipolarity Considerations

While this compound is an excellent hole transporter, its electron transport characteristics are less pronounced. Materials that can efficiently transport both holes and electrons are known as ambipolar. The carbazole moiety itself is strongly electron-donating, which inherently favors hole transport. mdpi.com

However, ambipolar or even predominantly electron-transporting behavior can be engineered in carbazole-based systems. This is typically achieved by linking the carbazole donor unit to a strong electron-acceptor moiety. nih.gov For instance, molecules combining carbazole donors with a triazine acceptor have been shown to be efficient electron transporters. nih.gov Similarly, donor-acceptor systems featuring a 3,6-bis(N-carbazolyl)carbazole donor and a tris(2,3,5,6-tetrachlorophenyl)methyl radical as the acceptor exhibit bipolar charge transport behavior. researchgate.net

For this compound itself, which lacks a strong acceptor unit, the charge transport is expected to be unipolar, dominated by holes. Significant electron mobility has not been a widely reported feature of this specific compound in its pure form. Its primary role in optoelectronic devices is as a hole-transporting or host material, where it facilitates the movement of holes to the emissive layer or provides a matrix for phosphorescent guest molecules. sigmaaldrich.com

Theoretical Modeling of Charge Carrier Mobility and Transport Pathways

Theoretical and computational studies provide deep insights into the charge transport mechanisms at the molecular level. These models help to rationalize structure-property relationships and predict the charge carrier mobility. rsc.org For carbazole-based materials, methods like Density Functional Theory (DFT) are used to calculate key parameters that govern charge transport, such as reorganization energies and electronic coupling (transfer integrals) between adjacent molecules. researchgate.net

The charge transport process in these organic semiconductors is typically described by the hopping model. researchgate.net A charge carrier (hole or electron) is localized on a single molecule and "hops" to a neighboring molecule. The rate of this hopping is determined by the internal reorganization energy of the molecule upon charging and the electronic coupling between the initial and final molecules. researchgate.net Lower reorganization energies and larger electronic couplings lead to higher mobility.

Computational studies on molecules structurally similar to this compound, such as indoloindole-based materials, show that charge transport is highly dependent on the molecular packing in the solid state. rsc.org The main transport pathways are often associated with directions where molecules exhibit strong π-π stacking. rsc.org Theoretical models can predict how molecular shape (e.g., planar vs. spherical) and packing motifs influence the electronic coupling and, consequently, the direction-dependent charge mobility. rsc.org Furthermore, computational chemistry, using methods like the G3MP2B3 composite method, can determine thermodynamic properties such as the gas-phase enthalpy of formation, which provides fundamental data on molecular stability and energetics relevant to charge transport. researchgate.net

Influence of Molecular Ordering, Crystallinity, and Film Morphology on Charge Transport

The arrangement of molecules in the solid state, referred to as film morphology, has a profound impact on charge transport properties. rsc.orgarxiv.org This includes the degree of crystallinity, molecular ordering, and the presence of domain boundaries. arxiv.org For hole-transporting materials like this compound derivatives, achieving a stable amorphous (non-crystalline) state is often desirable for device applications to ensure uniform film formation and prevent crystallization that can lead to device failure. psu.edursc.org

The stability of the amorphous state and the hole transport properties can be improved by strategic molecular design, such as increasing the number of peripheral diphenylamine moieties and controlling the molecular symmetry. rsc.org In general, for conjugated polymers and molecular films, higher structural order and crystallinity can lead to enhanced charge carrier mobility, provided that the π-stacking direction aligns favorably with the desired direction of charge flow. osti.gov

Rational Design Principles and Molecular Engineering of 1,4 Di 9h Carbazol 9 Yl Benzene Derivatives

Strategic Functionalization for Tunable Electronic and Photophysical Properties

The electronic and photophysical characteristics of 1,4-Di(9H-carbazol-9-yl)benzene derivatives can be precisely controlled through strategic functionalization. This involves the introduction of various substituent groups onto the carbazole (B46965) units or the central benzene (B151609) ring, which can significantly alter the molecule's energy levels, charge transport capabilities, and light-emitting properties.

N-Substitution and Substituent Effects on Aromatic Rings

Substitution at the nitrogen atom of the carbazole moiety and on its aromatic rings is a powerful tool for modifying the properties of DCB derivatives. The introduction of different functional groups can influence the molecule's solubility, thermal stability, and electronic behavior.

The carbazole molecule is highly amenable to derivatization at various positions, particularly at the nitrogen atom, allowing for significant alterations in its electrical and optical properties. researchgate.net These modifications make carbazole-based compounds versatile building blocks for organic sensitizers and semiconductors in optoelectronic devices. researchgate.net For instance, the synthesis of novel carbazole derivatives can be achieved through reactions like the Ullman and Suzuki-Miyaura coupling, leading to materials with potential for optoelectronic applications. researchgate.net Characterization using techniques such as NMR and spectroscopy helps in understanding the structure-property relationships of these newly synthesized monomers. researchgate.net

Substituents on the aromatic rings of the carbazole units can also have a profound impact. The nature of the substituent, whether electron-donating or electron-withdrawing, can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap and the emission color. For example, the introduction of bulky tert-butyl groups can impede conjugation and widen the band gap. acs.org

The following table provides examples of how N-substitution and substitution on the aromatic rings can affect the properties of carbazole derivatives.

| Compound/Substituent | Property Affected | Observation | Reference |

| N-ethylcarbazole | Solubility | Increased solubility in organic solvents. | nih.gov |

| 3,6-di-tert-butyl-9H-carbazole | Steric Hindrance/Band Gap | Bulky groups impede conjugation, leading to a wider band gap. | acs.org |

| 3,6-dibromo-9-alkylcarbazole | Reactivity/Synthesis | Provides reactive sites for further functionalization via cross-coupling reactions. | beilstein-journals.org |

| N-phenylcarbazole | Hole-Transport Mobility | Enhances hole-transporting properties. | researchgate.net |

Incorporation of Electron-Withdrawing and Electron-Donating Moieties

A key strategy in the molecular engineering of DCB derivatives is the incorporation of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). This approach creates donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type structures, which can significantly influence the intramolecular charge transfer (ICT) characteristics and, consequently, the photophysical properties. researchgate.netnih.gov

The introduction of EWGs, such as cyano or benzothiadiazole groups, can lower both the HOMO and LUMO energy levels, leading to red-shifted absorption and emission spectra. researchgate.netresearchgate.net Conversely, the incorporation of EDGs, like amino or alkoxy groups, tends to raise the HOMO level, which can also result in a smaller band gap and altered emission colors. researchgate.net The strategic placement of these moieties is crucial; for example, placing EWGs at the periphery of the molecule can create efficient electron transport channels. researchgate.net

The photophysical properties of D-A-D type compounds based on a carbazole donor can be tuned by varying the acceptor unit and the conjugation pathway. For instance, using a benzothiadiazole acceptor leads to different emission colors compared to an anthracene (B1667546) acceptor. nankai.edu.cn The table below summarizes the effects of incorporating EWGs and EDGs on the properties of carbazole-based materials.

| Derivative Type | Functional Groups | Effect on HOMO/LUMO | Impact on Photophysical Properties | Reference |

| D-A-D | Donor: Carbazole; Acceptor: Benzothiadiazole | Lowered LUMO level | Red-shifted emission, potential for bipolar charge transport | nankai.edu.cn |

| D-A-D | Donor: Carbazole; Acceptor: Anthracene | Higher LUMO compared to Benzothiadiazole | Blue-green emission | nankai.edu.cn |

| A-D-A' | Donor: Carbazole; Acceptors: Oxadiazole, Cyano | Pronounced charge separation | Facilitated electron transport | researchgate.net |

| D-A | Donor: Carbazole; Acceptor: o-Carborane (B102288) | Strong electron-withdrawing effect from o-carborane | Intramolecular charge transfer (ICT) based luminescence | researchgate.net |

Impact of Linker and Spacer Design on Conjugation Length and Intermolecular Interactions

For instance, replacing a simple phenyl linker with a more extended or a heteroaromatic spacer like thiophene (B33073) can enhance π-conjugation, leading to a red-shift in the absorption and emission spectra and a smaller HOMO-LUMO gap. mdpi.comelsevierpure.com Theoretical studies have shown that introducing units like thiophene, oxazole, or thiazole (B1198619) as spacers can significantly affect the geometric and optoelectronic properties of carbazole-based dyes. nih.gov A more planar structure, which can be achieved with certain linkers, facilitates intramolecular charge transfer. mdpi.com

In a related compound, 1,4-bis((9H-carbazol-9-yl)methyl)benzene, the presence of methylene (B1212753) (-CH2-) groups as linkers interrupts the π-conjugation between the carbazole units and the benzene ring. mdpi.com This interruption results in a larger optical band gap compared to directly linked systems. mdpi.com The table below illustrates the impact of different linkers on the properties of carbazole-based systems.

| Linker Type | Effect on Conjugation | Impact on Molecular Properties | Example System | Reference |

| Direct Phenyl | Extended π-conjugation | Smaller HOMO-LUMO gap, red-shifted spectra | This compound | smolecule.com |

| Methylene (-CH2-) | Interrupted π-conjugation | Larger optical band gap | 1,4-bis((9H-carbazol-9-yl)methyl)benzene | mdpi.com |

| Thiophene | Enhanced π-conjugation | Red-shifted spectra, improved charge transfer | Carbazole-thiophene-based dyes | elsevierpure.com |

| Oxazole/Thiazole | Modified geometry and electronic properties | Planarization, improved HOMO/LUMO levels | Carbazole-based dyes for DSSCs | nih.gov |

Supramolecular Assembly and Self-Organization for Directed Material Architectures

The ability of this compound derivatives to self-assemble into well-defined supramolecular structures is crucial for the fabrication of highly ordered thin films with enhanced charge transport properties. The non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, govern the packing of these molecules in the solid state.

The molecular structure of DCB, with its rigid core and potential for functionalization, allows for the rational design of molecules that can form specific, directed architectures. For example, carbazole-cored molecules have been shown to self-assemble into stacked supramolecular assemblies, with the nature of the assembly being influenced by the solvent. The introduction of specific functional groups can promote desired intermolecular interactions, leading to the formation of, for instance, layered or columnar structures. nih.gov

In the context of perovskite solar cells, self-assembled monolayers (SAMs) of carbazole derivatives are used as hole transport materials. beilstein-journals.orgresearchgate.net The design of these SAMs, including the choice of anchoring groups, linkers, and functional groups on the carbazole core, is critical for achieving efficient charge extraction and minimizing defects at the interface. beilstein-journals.orgresearchgate.net For example, the incorporation of thiophene into the carbazole core of a SAM has been shown to improve the crystallinity of the perovskite layer and passivate interface defects due to the Lewis basicity of the sulfur atom. nih.gov

Engineering for Aggregation-Induced Emission (AIE) Characteristics

While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit enhanced fluorescence upon aggregation. researchgate.net This property is highly desirable for applications in solid-state lighting and sensing. The design of this compound derivatives with AIE characteristics is a key area of research.

The AIE phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. chemistryjournal.netnih.gov In solution, flexible parts of the molecule can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state. In the aggregated state, these motions are restricted, forcing the excited state to decay radiatively, thus leading to strong emission. chemistryjournal.netnih.gov

By incorporating molecular rotors, such as tetraphenylethylene (B103901) (TPE), into the structure of DCB derivatives, it is possible to engineer AIE-active materials. For example, a new AIEgen, TPP-mCP, was designed by integrating a TPE moiety with 1,3-di(9H-carbazol-9-yl)benzene (mCP), a close isomer of DCB. researchgate.net This new material exhibited enhanced thermal stability and electroluminescent performance in OLEDs compared to the parent mCP. researchgate.net The table below provides examples of carbazole-based AIEgens and their properties.

| AIEgen | Key Structural Feature | Emission Characteristics | Proposed Mechanism | Reference |

| TPP-mCP | Integration of tetraphenylpyrazine with mCP | Enhanced solid-state emission | Restriction of intramolecular rotation | researchgate.net |

| Benzothiadiazole-functionalized carbazole | Donor-acceptor structure with rotatable groups | Emission enhancement upon aggregation | Restriction of intramolecular motions | nih.gov |

| Carbazole-based N-salicylidene anilines | Schiff base with rotatable phenyl rings | Aggregation-induced emission enhancement | Restriction of intramolecular rotation | nih.gov |

| Carbazole and o-carborane based fluorophore | Donor-acceptor system | AIE behavior | Restriction of intramolecular motions in the solid state | researchgate.net |

Advanced Research Applications in Organic Electronic and Optoelectronic Devices

Role in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical and electrochemical properties of 1,4-Di(9H-carbazol-9-yl)benzene and its derivatives make them highly suitable for various functions within Organic Light-Emitting Diode (OLED) architectures. Carbazole (B46965) itself is an excellent hole-transporter, and its derivatives are known for their thermal and aromatic stability. semanticscholar.org

One of the primary reasons for device degradation in OLEDs is the morphological change in the amorphous organic layers, particularly the hole transport layer (HTL), due to Joule heating during operation. researchgate.net Therefore, developing amorphous materials with high glass transition temperatures (Tg) is crucial for creating thermally stable OLEDs. researchgate.net

This compound and its derivatives are extensively utilized as hole-transporting materials (HTMs) in OLEDs. The incorporation of the rigid and highly stable carbazole moiety significantly improves the thermal stability of the material. researchgate.net These compounds exhibit high hole-transport mobility, which is essential for efficient device operation. Novel hole-transporting molecules containing the 1,4-bis(carbazolyl)benzene central unit have been synthesized and shown to be thermally stable with high glass transition temperatures ranging from 141–157 °C. rsc.org The performance of devices using these carbazole derivatives as the HTL is often comparable to those based on the standard HTM, 4,4′-bis[N-(1-naphthyl)-N-phenylamino] biphenyl (B1667301) (NPB). rsc.org

Derivatives based on 4-(9H-carbazol-9-yl)triphenylamine have also been synthesized and show good thermal stability with Tg values between 148 and 165 °C. mdpi.com Introducing these materials as an additional HTL in a standard OLED structure has been shown to significantly enhance the current, power, and external quantum efficiencies compared to a reference device without this layer. mdpi.comelsevierpure.com

| Property | Value | Significance |

| Hole Mobility | High | Facilitates efficient injection and transport of positive charges (holes) from the anode to the emissive layer. |

| Glass Transition Temp. (Tg) | 141-165 °C | Ensures morphological stability of the thin film under operational heat, enhancing device lifetime and durability. rsc.orgresearchgate.netmdpi.com |

| Redox Behavior | Chemically Reversible | Allows for stable device operation over many cycles without material degradation. rsc.org |

This compound and related carbazole-based compounds are widely used as host materials in the emissive layer of both phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. semanticscholar.org The role of the host is to disperse the emitter molecules, prevent concentration quenching, and facilitate efficient energy transfer to the guest emitter. semanticscholar.org

For a host material to be effective, it must have a triplet energy level higher than that of the phosphorescent or TADF guest emitter to ensure efficient host-to-guest energy transfer. semanticscholar.org this compound possesses a high triplet energy, making it a suitable host.

In the context of TADF emitters, which harvest non-radiative triplet excitons through a process called reverse intersystem crossing (rISC), the host material plays a critical role. researchgate.netfrontiersin.org A balanced charge-carrier mobility and high singlet and triplet energy levels in the host are crucial for achieving high-performance TADF devices. semanticscholar.org Various carbazole-based host materials have been developed for TADF applications, including derivatives of this compound. For instance, a solution-processable host, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), which is an isomer, has a high triplet energy of 2.79 eV and a high Tg of 165 °C. researchgate.netrsc.org An OLED using CPCB as the host for the green TADF emitter 4CzIPN achieved an external quantum efficiency (EQE) of 10%. researchgate.netrsc.org Other novel host materials like 3,5-di(carbazol-9-yl)-1-phenylsulfonylbenzene (mCPSOB) have been developed for TADF applications, achieving an impressive EQE of 26.5% with the same 4CzIPN emitter. researchgate.net

| Host Material Derivative | Emitter Type | Key Performance Metric |

| 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) | TADF (4CzIPN) | EQE of 10%, Half-life ~200 hrs @ 1000 cd/m² researchgate.netrsc.org |

| 3,5-di(carbazol-9-yl)-1-phenylsulfonylbenzene (mCPSOB) | TADF (4CzIPN) | EQE of 26.5% researchgate.net |

| Bis{4-[3-(4-carbazol-9-ylphenyl)carbazol-9-yl]phenyl} sulphone (ME9) | TADF (4CzIPN) | EQE of 14.1% researchgate.net |

While often used as a non-emissive host, derivatives of this compound can also be designed to function as the primary light-emitting material. Electroluminescence is the mechanism by which electrical energy is converted into light. researchgate.net In an OLED, this occurs when electrons and holes, injected from the cathode and anode respectively, recombine in the emissive layer to form excitons (bound electron-hole pairs), which then release their energy as photons. researchgate.net

Derivatives like 4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl (BCzVBi), which shares the core carbazole-benzene structure with vinyl linkages, exhibit strong blue fluorescence with high quantum efficiency. This compound has been successfully used as a blue emitter in hybrid white OLEDs, achieving high brightness and a high color rendering index. The electroluminescence mechanism in such materials involves the radiative decay of singlet excitons formed on the molecule. The carbazole moiety typically acts as the electron donor, facilitating the charge transfer processes necessary for exciton (B1674681) formation.

Polymers containing the 1,4-bis((9H-carbazol-9-yl)methyl)benzene unit have also been synthesized and studied for their electroluminescent properties in applications like light-emitting diodes. mdpi.com

Contribution to Organic Photovoltaic Cells (OPVs)

The favorable electronic properties of this compound also make it a candidate for use in organic photovoltaics (OPVs), or solar cells. In OPVs, the goal is the opposite of OLEDs: to convert light into electricity. This involves light absorption, exciton generation, charge separation, and charge transport to the electrodes.

The most common structure for OPVs is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer. This intimate mixing creates a large interfacial area for efficient exciton dissociation (charge separation).

In a photovoltaic device, after a photon is absorbed by the donor material (like a carbazole derivative), an exciton is created. This exciton must diffuse to the interface between the donor and acceptor materials to be separated into a free electron and a free hole. The electron is transferred to the acceptor's lowest unoccupied molecular orbital (LUMO), and the hole remains on the donor's highest occupied molecular orbital (HOMO).

The efficiency of this charge separation is paramount. The carbazole moiety's function as an electron donor facilitates this process. Once separated, the free charges must be transported to their respective electrodes without recombining. The high hole mobility of this compound is crucial here, as it allows the holes to travel efficiently through the donor domain to the anode. By enhancing charge carrier mobility, these materials help to reduce the likelihood of charge recombination—a major loss mechanism in OPVs where a separated electron and hole meet and annihilate before being collected. Efficient charge transport contributes directly to a higher short-circuit current and fill factor, two key parameters determining the solar cell's efficiency.

Functionality in Organic Thin-Film Transistors (OTFTs)

This compound (CBP) is a versatile organic semiconductor that has demonstrated significant potential in the fabrication of organic thin-film transistors (OTFTs). Its favorable electronic properties, including high hole mobility and thermal stability, make it a compelling candidate for the active semiconducting layer in these devices. ossila.com

Semiconducting Layer Characteristics and Performance

The performance of CBP-based OTFTs is intrinsically linked to the characteristics of the semiconducting thin film. As a hole-transporting material, CBP facilitates the movement of positive charge carriers (holes) through the active layer of the transistor. sigmaaldrich.com The hole mobility of CBP is a critical parameter influencing device performance. Studies have reported hole mobilities in CBP films to be in the range of 5 × 10⁻¹⁰ to 3 × 10⁻⁷ cm²/Vs, a value that can be influenced by factors such as the deposition technique, film morphology, and the presence of dopants. researchgate.net

Doping CBP with other materials can significantly alter its semiconducting properties. For instance, doping with tris(2-phenylpyridine) iridium (Ir(ppy)₃) has been shown to increase hole mobility due to hopping transport of charge carriers via the dopant molecules. researchgate.net The morphology of the CBP film, particularly its crystallinity, also plays a crucial role. Larger crystal grains generally lead to higher carrier mobilities by reducing the number of grain boundaries that can impede current flow. eurekalert.org The ability to form stable amorphous films is also advantageous, as it can lead to more uniform device performance over large areas. rsc.org

| Device Parameter | Reported Value | Significance |

|---|---|---|

| Hole Mobility (pristine CBP) | 5 × 10⁻¹⁰ - 3 × 10⁻⁷ cm²/Vs researchgate.net | Indicates the ease of charge carrier movement. |

| Hole Mobility (Ir(ppy)₃ doped) | 2 × 10⁻⁸ - 3 × 10⁻⁷ cm²/Vs researchgate.net | Doping can enhance charge transport. |

Device Physics and Electrical Switching Mechanisms

The operation of a CBP-based OTFT relies on the modulation of charge carrier density in the semiconducting layer by an applied gate voltage. In a typical p-type OTFT, a negative gate voltage induces an accumulation of holes at the semiconductor-insulator interface, forming a conductive channel between the source and drain electrodes. This allows current to flow, turning the transistor "on". Conversely, a positive or zero gate voltage depletes the channel of charge carriers, turning the transistor "off".

The electrical switching mechanism is governed by the charge transport physics within the CBP film. The Gaussian disorder model is often used to describe the temperature and electric field dependence of hole mobility in CBP. researchgate.net This model considers the charge carriers hopping between localized states that are energetically and positionally disordered. The activation energy at zero field for hole transport in CBP has been calculated to be 0.58 eV. researchgate.net

The performance of the OTFT is also influenced by the quality of the interfaces between the CBP layer and the gate dielectric, as well as the source and drain electrodes. Efficient charge injection and extraction at these interfaces are crucial for achieving high on-currents and low contact resistance.

Applications in Electrochromic Devices (ECDs)

The unique electrochemical properties of this compound have led to its use in the development of electrochromic devices (ECDs). These devices can change their optical properties, such as color and transparency, in response to an applied electrical potential.

Mechanism of Polymerization and Redox-Induced Color Switching

CBP can be electropolymerized onto a conductive substrate, such as indium tin oxide (ITO) coated glass or flexible polyethylene (B3416737) terephthalate (B1205515) (PET), to form a poly(this compound) (P(CBP)) film. smolecule.commdpi.com This process involves the application of a potential to a solution containing the CBP monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain. mdpi.com

The electrochromic behavior of the P(CBP) film arises from its ability to undergo reversible redox reactions. In its neutral state, the polymer is typically transparent or lightly colored. Upon oxidation (the removal of electrons), the polymer forms radical cations and subsequently dications, leading to the appearance of new absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com This change in absorption results in a visible color change. For instance, P(CBP) films can switch between a transparent or bright gray state to darker shades like dark gray, dark khaki, and dark olive green upon increasing the applied voltage. mdpi.comnih.gov The process is reversible, and the polymer returns to its original state upon reduction (the addition of electrons).

Electrochemical Stability and Cycling Performance in ECDs

The long-term performance and viability of ECDs depend heavily on the electrochemical stability and cycling performance of the electrochromic material. P(CBP)-based ECDs have demonstrated promising stability over repeated switching cycles. For instance, flexible ECDs using P(CBP) derivatives as the anodic layer and a material like poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodic layer have shown good redox stability. mdpi.com Some devices have retained a significant percentage of their electroactivity even after thousands of cycles. mdpi.com

The coloration efficiency (η), which is a measure of the change in optical density per unit of charge injected, is a key performance metric for ECDs. P(CBP)-based devices have exhibited high coloration efficiencies, indicating that a significant change in color can be achieved with a small amount of charge. mdpi.commdpi.com The switching time, or the time it takes for the device to change color, is another important parameter. P(CBP)-based ECDs have shown rapid switching times, often in the range of seconds. mdpi.com

| Device Configuration | Transmittance Change (ΔT) | Coloration Efficiency (η) | Cycling Stability |

|---|---|---|---|

| P(2DCB-co-ED)/PEDOT-PSS ECD | 40.3% at 690 nm mdpi.com | 260.0 cm²/C at 690 nm mdpi.com | 96.3% electroactivity retained after 1000 cycles mdpi.com |

| P(bCmB-co-bTP)/PEDOT ECD | 40.7% at 635 nm mdpi.com | 428.4 cm²/C at 635 nm mdpi.com | Moderate open circuit memory and stability mdpi.comnih.gov |

Emerging Applications in Nanodevices and Advanced Sensor Platforms

The versatile properties of this compound are paving the way for its integration into next-generation nanodevices and advanced sensor platforms. Its semiconducting nature and ability to form well-defined thin films make it a candidate for components in nano-scale transistors and other electronic circuits.

In the realm of sensors, the electron-rich carbazole moieties in CBP can interact with various analytes, leading to changes in its photophysical or electrical properties. This principle can be harnessed to develop highly sensitive chemical sensors. For instance, the fluorescence of CBP derivatives can be quenched or enhanced in the presence of specific molecules, forming the basis of a detection mechanism.

Furthermore, the U.S. Customs and Border Protection (CBP) is increasingly relying on advanced technological solutions, including sophisticated sensors and surveillance systems, to enhance border security. cbp.govclearalign.comdhs.govcbp.gov While not directly related to the chemical compound CBP, the development of novel materials for advanced sensors is a priority. The unique properties of organic semiconductors like this compound could potentially be explored for creating new types of sensors for detecting specific chemicals or materials of interest in security applications. The ongoing research into unattended ground sensors and other surveillance technologies highlights the demand for innovative materials and device architectures. govtribe.com

Integration in Nanoscale Electronic Architectures

The excellent electrical and electrochemical properties of carbazole derivatives, including this compound, make them suitable for incorporation into various nanodevices. smolecule.com Their integration into nanoscale architectures often involves creating thin, functional polymer films. A key technique is electropolymerization, where the monomer is deposited onto a conductive substrate, such as Indium Tin Oxide (ITO) coated on a flexible material like polyethylene terephthalate (PET). smolecule.commdpi.com This process builds a polymer film directly onto the electrode, creating a nanoscale layer that forms the active part of an electronic device. mdpi.com

This method is prominently used in the fabrication of flexible electrochromic devices (ECDs). smolecule.com In this context, polymers based on the closely related compound 1,4-bis((9H-carbazol-9-yl)methyl)benzene are synthesized and coated on ITO substrates. mdpi.com These devices can change their color and optical transmittance in response to an applied voltage. nih.govmdpi.com The resulting nanoscale polymer films exhibit significant and rapid changes in light absorption, good electrochemical stability, and moderate open-circuit memory, meaning they retain their color state for a time after the voltage is removed. nih.govmdpi.com

Research into copolymers, which combine the biscarbazole-benzene unit with other electroactive molecules like 3,4-ethylenedioxythiophene (B145204) (EDOT), has demonstrated the ability to fine-tune these properties. mdpi.com For instance, a dual-layer flexible ECD using a copolymer of 1,4-bis((9H-carbazol-9-yl)methyl)benzene and EDOT as the anodic layer achieved a high transmittance change (ΔT) of 40.3% at a wavelength of 690 nm. mdpi.com These findings highlight the successful integration of this class of compounds into functional nanoscale electronic systems, paving the way for applications in smart glass, flexible displays, and other optoelectronic technologies. mdpi.com

Performance of Electrochromic Devices Based on 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB) Derivatives

| Device/Polymer | Max. Transmittance Change (ΔT) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Wavelength (nm) |

|---|---|---|---|---|

| P(bCmB-co-bTP)/PEDOT ECD | 40.7% | 635 | 428.4 | 635 |

| P(2DCB-co-ED)/PEDOT-PSS ECD | 40.3% | 690 | 260.0 | 690 |

| P(bCmB-co-bTP) Film | 39.56% | 685 | 160.5 | 685 |

| P(DCB-co-ED)/PEDOT-PSS ECD | Not Specified | Not Specified | 245.8 | 650 |

This table presents data from studies on polymers derived from 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB or DCB) and its copolymers. mdpi.comnih.govmdpi.com

Electrochemical Sensing Mechanisms in Biosensor Development

Carbazole derivatives, including this compound, are integrated into biosensor designs due to their favorable electrochemical properties. smolecule.com While specific mechanisms for this compound are a subject of ongoing research, the function of carbazole-based electrochemical sensors typically relies on the direct conversion of a biological binding event into a measurable electronic signal. nih.gov The carbazole unit acts as a signal transducer.

Several electrochemical mechanisms are employed in carbazole-based biosensors:

Fluorescence and Colorimetric Sensing: Many carbazole derivatives are fluorescent. mdpi.comnih.gov The sensing mechanism can be based on changes in fluorescence intensity (quenching or enhancement) or a color shift upon interaction with a specific analyte. mdpi.com For example, some sensors are designed with hydrogen-bonding groups positioned near the carbazole core. nih.gov When an analyte, such as a specific anion, binds to these groups, it alters the electronic environment of the carbazole, causing a detectable change in its optical properties. mdpi.comnih.gov In some cases, the interaction is strong enough to involve proton transfer between the sensor and a basic analyte, leading to a distinct color change. mdpi.com

Electrocatalytic Activity: In another approach, the carbazole compound is part of a modified electrode surface. rsc.org This electrode can catalyze an electrochemical reaction, such as the reduction or oxidation of a target analyte. For instance, a sensor might be designed to detect bromate (B103136) by catalytically reducing it at the electrode surface. rsc.org The current generated during this reduction is proportional to the concentration of the analyte, allowing for quantification. The efficiency of this process is often linked to the charge-transfer impedance of the electrode material, with lower impedance facilitating better electron transfer and higher sensitivity. rsc.org

These mechanisms leverage the inherent electronic and optical characteristics of the carbazole core, allowing for the design of sensitive and selective biosensors for a variety of biological and environmental targets. smolecule.comnih.gov The resulting biosensors are noted for their good environmental stability and unique optical properties.

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules like 1,4-Di(9H-carbazol-9-yl)benzene, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn

In conjugated systems such as DCP, the primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. hnue.edu.vn These transitions are typically intense. The presence of heteroatoms like nitrogen with non-bonding electrons (lone pairs) can also lead to n → π* transitions, although these are generally less intense. hnue.edu.vn

The UV-Vis absorption spectrum of this compound in a solvent like tetrahydrofuran (B95107) (THF) typically exhibits absorption maxima (λmax) in the range of 292–338 nm. These absorption bands are attributed to the π–π* transitions within the carbazole (B46965) moieties and the central benzene (B151609) ring. The conjugation between the carbazole units and the benzene linker influences the energy of these transitions. The specific wavelengths and intensities of the absorption bands provide insights into the extent of electronic delocalization within the molecule.

| Solvent | Absorption Maxima (λmax) | Reference |

| Tetrahydrofuran (THF) | 292–338 nm |

Photoluminescence (PL) Spectroscopy for Emission Characteristics and Quantum Yield Studies

Photoluminescence (PL) spectroscopy is a powerful tool for characterizing the emissive properties of materials. It involves exciting a sample with photons of a specific wavelength and then measuring the spectrum of the emitted light. For this compound, PL spectroscopy provides crucial information about its fluorescence, which is the light emitted from the decay of singlet excited states.

When dissolved in a solvent like THF, this compound exhibits fluorescence emission in the range of 345–360 nm upon excitation. This emission originates from the relaxation of electrons from the lowest unoccupied molecular orbital (LUMO) back to the highest occupied molecular orbital (HOMO). The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications in light-emitting devices. For certain derivatives and formulations, high PLQY values, sometimes exceeding 80%, have been reported, indicating efficient radiative decay pathways. The PLQY can be influenced by factors such as molecular rigidity, aggregation, and the surrounding environment. For instance, aggregation can sometimes lead to quenching of the fluorescence, reducing the quantum yield.

| Solvent | Emission Maxima (λem) | Reference |

| Tetrahydrofuran (THF) | 345–360 nm |

Cyclic Voltammetry (CV) for Redox Behavior and Energy Level Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It involves sweeping the potential of a working electrode and measuring the resulting current. For this compound and its derivatives, CV is instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The oxidation potential, observed as a peak in the CV scan, corresponds to the removal of an electron from the HOMO. Similarly, the reduction potential relates to the addition of an electron to the LUMO. Carbazole derivatives, including DCP, typically exhibit reversible oxidation peaks. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+).

For instance, carbazole derivatives have been reported to show reversible oxidation peaks around +1.2 V versus a silver/silver ion (Ag/Ag⁺) reference electrode, which correlates to a HOMO level of approximately -5.9 eV. The LUMO level can be determined from the reduction potential or calculated by adding the optical bandgap (derived from UV-Vis spectroscopy) to the HOMO energy level. A typical LUMO level for a carbazole derivative might be around -2.4 eV. These energy levels are crucial for designing efficient organic light-emitting diodes (OLEDs) as they determine the charge injection and transport properties of the material.

| Property | Value | Reference |

| HOMO Level | ~ -5.9 eV | |

| LUMO Level | ~ -2.4 eV | |

| Energy Gap (ΔE) | ~ 3.5 eV |

Electroluminescence (EL) Spectroscopy and Device Performance Evaluation

Electroluminescence (EL) spectroscopy is used to characterize the light emitted from a device when an electric current is passed through it. In the context of this compound, this technique is central to evaluating its performance as a material in organic light-emitting diodes (OLEDs). The EL spectrum reveals the color of the emitted light and can be compared to the photoluminescence spectrum to identify any differences arising from the electrical excitation process.

The performance of an OLED incorporating DCP is assessed by several key metrics. The external quantum efficiency (EQE) measures the ratio of the number of photons emitted from the device to the number of electrons injected. Current efficiency, measured in candelas per ampere (cd/A), relates the luminance of the device to the current density. Power efficiency, in lumens per watt (lm/W), indicates the device's energy efficiency.

For example, an OLED using a derivative of DCP as a host material for a thermally activated delayed fluorescence (TADF) emitter has demonstrated a high EQE. frontiersin.org The device structure and the energy level alignment of the different layers, including the hole transport layer, emitting layer, and electron transport layer, are critical for achieving high efficiency and low roll-off (the decrease in efficiency at high brightness).

Time-Resolved Spectroscopic Techniques for Excited State Dynamics Investigation

Time-resolved spectroscopic techniques are employed to study the dynamics of excited states on very short timescales, typically from femtoseconds to microseconds. These methods, such as transient absorption spectroscopy and time-resolved photoluminescence, provide insights into the processes that occur after a molecule absorbs a photon, including internal conversion, intersystem crossing, and fluorescence decay.

For this compound and related materials, understanding the excited state dynamics is crucial for optimizing their performance in OLEDs. For instance, time-resolved PL decay measurements can determine the lifetime of the fluorescent state. A prompt fluorescence lifetime is typically in the nanosecond range. The presence of a delayed fluorescence component, with a much longer lifetime, can indicate processes like thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs. frontiersin.org The rates of radiative and non-radiative decay pathways can be calculated from the fluorescence lifetime and the photoluminescence quantum yield.

Morphological Characterization Techniques for Thin Films (e.g., SEM, X-ray Diffraction when related to molecular arrangement)

The performance of organic electronic devices is highly dependent on the morphology of the thin films used in their fabrication. Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to characterize the structure and arrangement of molecules in the solid state.

SEM provides high-resolution images of the surface topography of a thin film, revealing information about its uniformity, grain size, and the presence of any defects. A smooth and uniform film is generally desired for efficient charge transport and to prevent short circuits in a device.

X-ray diffraction is used to investigate the degree of crystalline order within a material. While many organic materials used in OLEDs are amorphous, the presence of some degree of molecular ordering can influence charge transport properties. The diffraction pattern can reveal information about the packing of the molecules and the presence of any preferred orientation. For some carbazole derivatives, XRD studies have provided insights into their crystal structures, which can be correlated with their charge transport characteristics.

Future Outlook and Emerging Research Directions for 1,4 Di 9h Carbazol 9 Yl Benzene

Exploration of Novel Synthetic Pathways for Scalable Production

While the Ullmann coupling reaction has been a conventional method for synthesizing 1,4-Di(9H-carbazol-9-yl)benzene, its reliance on copper catalysts and high temperatures presents challenges for large-scale, cost-effective production. Consequently, a significant area of future research lies in the development of more efficient and scalable synthetic methodologies.

Emerging strategies focus on alternative cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which can offer higher yields and milder reaction conditions. smolecule.com For instance, palladium-catalyzed C-H amination has shown promise for synthesizing carbazole (B46965) derivatives with high regioselectivity. organic-chemistry.org Furthermore, there is a growing interest in one-pot synthesis methods that can reduce the number of steps, minimize waste, and simplify purification processes, thereby addressing the economic and environmental aspects of production. patsnap.com Researchers are also exploring the use of more sustainable and readily available starting materials to further enhance the commercial viability of these synthetic routes.

Development of Advanced Molecular Architectures and Hybrid Systems for Enhanced Performance

The core structure of this compound provides a robust scaffold for the design of advanced molecular architectures with tailored optoelectronic properties. Future research will undoubtedly focus on the strategic functionalization of the carbazole and central benzene (B151609) units to fine-tune energy levels, charge transport characteristics, and thermal stability.

One promising avenue is the development of asymmetric derivatives, which can disrupt molecular packing and suppress crystallization, leading to improved film morphology and device stability. nih.gov Another key area is the creation of hybrid systems that incorporate this compound as a building block. This includes the synthesis of copolymers and dendrimers that combine the favorable hole-transporting properties of the carbazole moiety with other functional units to achieve multifunctional materials. For example, integrating electron-accepting groups can lead to materials with ambipolar charge transport capabilities, suitable for a wider range of electronic devices. rsc.orgresearchgate.net The exploration of polymers containing 1,4-bis((9H-carbazol-9-yl)methyl)benzene has already demonstrated potential for high-contrast electrochromic devices. mdpi.comnih.gov

Table 1: Comparison of Electrochromic Performance of Polymers based on this compound Derivatives

| Polymer | Transmittance Change (ΔT) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) |

| P(bCmB-co-bTP) | 39.56% | 685 | 160.5 |

| P(2DCB-co-EDm) | 31.0% | 725 | Not Specified |

| P(DCB-co-ED) | 30.5% | 685 | Not Specified |

| P(DCB-co-EDm) | 29.7% | 730 | Not Specified |

| P(2DCB-co-ED) | 27.6% | 710 | Not Specified |

| P(DCB) | 20.0% | 720 | Not Specified |

Data sourced from multiple studies on electrochromic polymers. mdpi.commdpi.com

Integration of Machine Learning and Data Science for Predictive Material Design

The traditional approach to materials discovery, which relies heavily on trial-and-error experimentation, is being revolutionized by the integration of machine learning (ML) and data science. nih.govfrontiersin.org In the context of this compound and its derivatives, these computational tools offer a powerful strategy for accelerating the design of new materials with desired properties.

By training ML models on existing experimental and computational data, researchers can predict key parameters such as energy levels, charge mobility, and even device performance for novel molecular structures before they are synthesized. cmu.eduyoutube.com This predictive capability allows for the rapid screening of vast chemical spaces, identifying the most promising candidates for specific applications. frontiersin.orgcmu.edu Generative models can even propose entirely new molecular designs with optimized properties. nih.govmit.edu This data-driven approach not only speeds up the research and development cycle but also provides deeper insights into structure-property relationships, guiding more rational and efficient material design. nih.govcmu.edu

Focus on Sustainable Synthesis and Green Chemistry Principles in Carbazole Research

The growing emphasis on environmental sustainability is increasingly influencing the field of chemical synthesis. researchgate.net Future research on this compound and related carbazole compounds will place a stronger emphasis on the adoption of green chemistry principles. researchgate.netbohrium.com This involves the development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste.

Key strategies include the use of catalytic systems based on abundant and non-toxic metals, the exploration of solvent-free reaction conditions, and the utilization of renewable starting materials. rsc.orgrsc.orgresearchgate.net For example, recent studies have demonstrated the use of iron-catalyzed reactions and visible-light-induced transformations as greener alternatives to traditional methods. rsc.orgnih.gov The development of one-pot, multi-component reactions also aligns with green chemistry principles by improving atom economy and reducing the number of synthetic steps. rsc.org As the demand for sustainable technologies grows, the "greenness" of the synthetic process will become an increasingly important factor in the evaluation and adoption of new materials. bohrium.com

Pathways for Integration into Next-Generation High-Performance Organic Electronic Devices

The exceptional properties of this compound and its derivatives make them prime candidates for integration into a variety of next-generation high-performance organic electronic devices beyond conventional OLEDs.